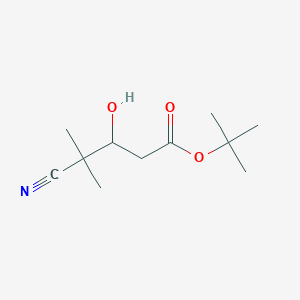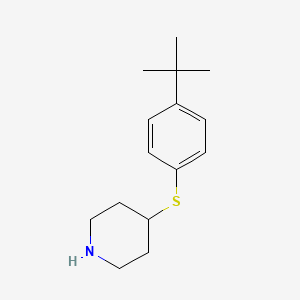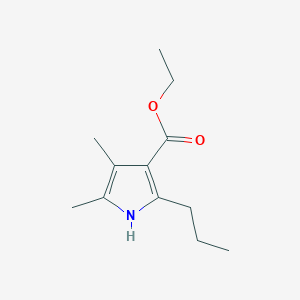![molecular formula C17H17NO5S B8447443 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound that belongs to the class of salicylic acids It features a nitrophenylthio group attached to the salicylic acid core, which is further substituted with a t-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid typically involves the following steps:
Thioether Formation: The nitrophenyl group is then converted into a thioether by reacting with a thiol compound under basic conditions.
Salicylic Acid Derivatization: The resulting nitrophenylthio compound is then reacted with salicylic acid derivatives under appropriate conditions to introduce the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted salicylic acid derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The t-butyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: These compounds also contain sulfur and have applications in medicinal chemistry.
Thiophene Derivatives: Known for their therapeutic properties and used in various medicinal applications.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Uniqueness
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenylthio group and the t-butyl group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H17NO5S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-tert-butyl-2-hydroxy-5-(4-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-17(2,3)14-9-12(8-13(15(14)19)16(20)21)24-11-6-4-10(5-7-11)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
Clave InChI |
PYFVJHRYPYYPMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)












